molecular formula C12H15NO2 B14254058 4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene CAS No. 421571-78-0

4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene

Katalognummer: B14254058
CAS-Nummer: 421571-78-0
Molekulargewicht: 205.25 g/mol
InChI-Schlüssel: HBHAADOTYLMJKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with a methyl group and a prenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene typically involves the nitration of a suitable precursor. One common method is the nitration of 4-Methyl-1-(3-methylbut-2-enyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, concentration, and reaction time, leading to higher yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include hydrogen gas (H2) with a palladium catalyst (Pd/C) or iron filings in the presence of hydrochloric acid (HCl).

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).

Major Products Formed

    Oxidation: Formation of nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of 4-Methyl-1-(3-methylbut-2-enyl)-2-aminobenzene.

    Substitution: Formation of various substituted benzene derivatives depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene involves its interaction with molecular targets and pathways within biological systems. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The prenyl group enhances the lipophilicity of the compound, facilitating its interaction with lipid membranes and cellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-1-(3-methylbut-2-enyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-Nitro-4-methylbenzene: Lacks the prenyl group, affecting its lipophilicity and biological activity.

    4-Methyl-1-(3-methylbut-2-enyl)-2-aminobenzene: The amino group makes it more reactive in nucleophilic substitution reactions.

Uniqueness

4-Methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene is unique due to the presence of both the nitro and prenyl groups, which confer distinct chemical and biological properties

Eigenschaften

CAS-Nummer

421571-78-0

Molekularformel

C12H15NO2

Molekulargewicht

205.25 g/mol

IUPAC-Name

4-methyl-1-(3-methylbut-2-enyl)-2-nitrobenzene

InChI

InChI=1S/C12H15NO2/c1-9(2)4-6-11-7-5-10(3)8-12(11)13(14)15/h4-5,7-8H,6H2,1-3H3

InChI-Schlüssel

HBHAADOTYLMJKP-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)CC=C(C)C)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.